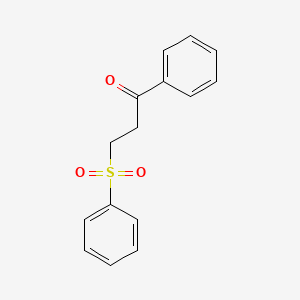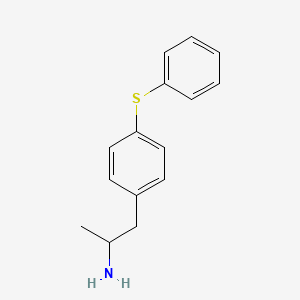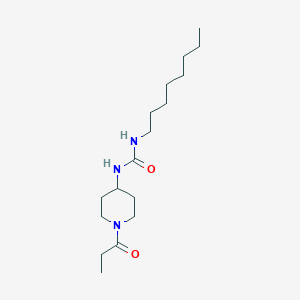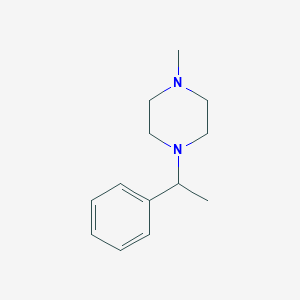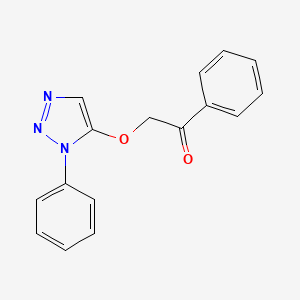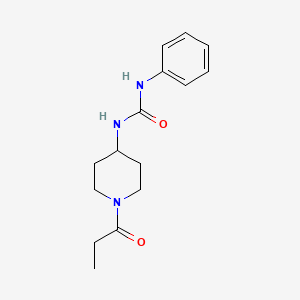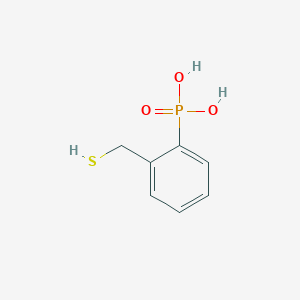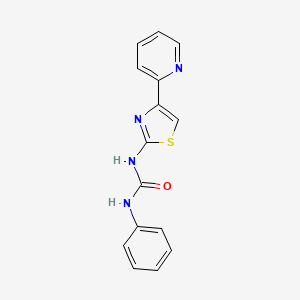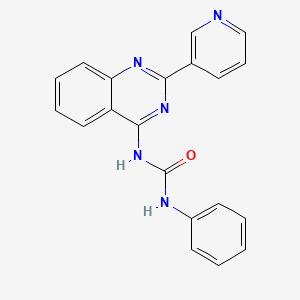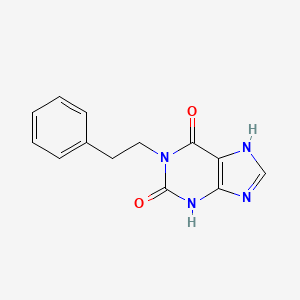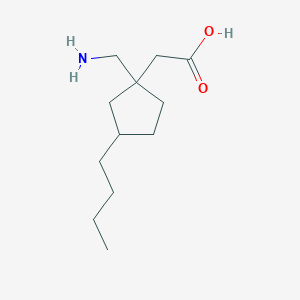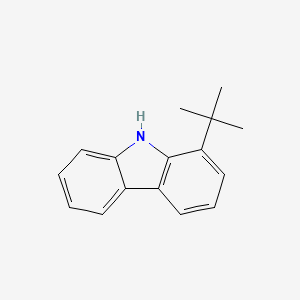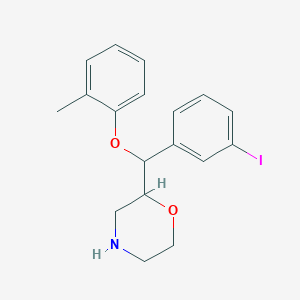
2-((2-Ethoxyphenoxy)methyl)-4-isopropylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and an isopropylmorpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate and sodium hydroxide in ethanol and water at 60°C for 18 hours. The resulting product is purified through extraction and crystallization to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, followed by purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine involves its interaction with specific molecular targets and pathways. It acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action is believed to contribute to its therapeutic effects in treating ADHD and depression. Additionally, it has minimal inhibitory effects on serotonin receptors, which differentiates it from other similar compounds .
Comparison with Similar Compounds
Similar Compounds
Viloxazine: Another norepinephrine reuptake inhibitor with similar therapeutic applications.
Atomoxetine: Used in the treatment of ADHD, but with a different mechanism of action.
Methylphenidate: A stimulant used for ADHD, which works by increasing dopamine and norepinephrine levels.
Uniqueness
2-((2-ethoxyphenoxy)methyl)-4-isopropylmorpholine is unique due to its specific structure, which allows it to selectively inhibit norepinephrine reuptake without significantly affecting serotonin receptors. This selectivity reduces the risk of side effects associated with serotonin inhibition, making it a valuable compound for therapeutic use .
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C16H25NO3/c1-4-18-15-7-5-6-8-16(15)20-12-14-11-17(13(2)3)9-10-19-14/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
YIUUQQVMBNHWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


